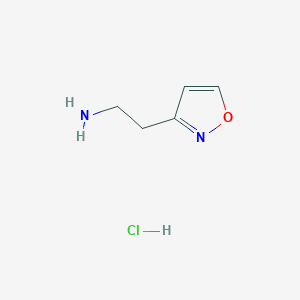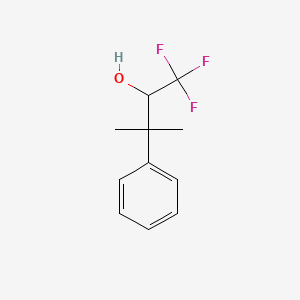
1,1,1-Trifluoro-3-methyl-3-phenylbutan-2-ol
Vue d'ensemble
Description
“1,1,1-Trifluoro-3-methyl-3-phenylbutan-2-ol” is a chemical compound with the CAS Number: 1425509-15-4 . It has a molecular weight of 218.22 . The IUPAC name for this compound is 1,1,1-trifluoro-3-methyl-3-phenyl-2-butanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “1,1,1-Trifluoro-3-methyl-3-phenylbutan-2-ol” is 1S/C11H13F3O/c1-10(2,9(15)11(12,13)14)8-6-4-3-5-7-8/h3-7,9,15H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“1,1,1-Trifluoro-3-methyl-3-phenylbutan-2-ol” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.Applications De Recherche Scientifique
Fragrance Applications
1,1,1-Trifluoro-3-methyl-3-phenylbutan-2-ol is used as a fragrance ingredient. It belongs to the Aryl Alkyl Alcohols group, a diverse class of fragrance ingredients that include secondary alcohols bonded to an aryl group. A detailed toxicologic and dermatologic review indicates its safety in fragrances (Scognamiglio et al., 2012).
Chemical Synthesis
This compound has applications in chemical synthesis. For instance, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, closely related to the subject compound, is used in the synthesis of 1,1,1-trifluoro-2,3-epoxypropane and in subsequent reactions as a latent form of this compound via sulfonium salt formation (Shimizu et al., 1996).
Stereochemistry Studies
The stereochemistry of related compounds like 2-methyl-1-phenylbut-3-en-1-ols and 3,4-epoxy-2-methyl-1-phenylbutan-1-ols has been established through studies. These investigations are crucial for understanding the properties and reactions of substances like 1,1,1-Trifluoro-3-methyl-3-phenylbutan-2-ol (Coxon & Hii, 1977).
Fluorine Chemistry
In the field of fluorine chemistry, similar compounds like 1,1,1-trifluoro-2-methylbutane have been studied for their reaction patterns, particularly in chlorination processes. These studies help understand the reactivity and properties of trifluoromethyl groups in various chemical contexts, relevant to compounds like 1,1,1-Trifluoro-3-methyl-3-phenylbutan-2-ol (Atto & Tedder, 1982).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the compound's relatives are used to study the effects of trifluoromethyl and methyl groups in microbial reduction processes. This research is pivotal in understanding the chemo- and stereoselectivities in the microbial reduction of related compounds (Arnone et al., 1998).
Organic Synthesis
The compound and its derivatives play a role in organic synthesis, particularly in the creation of specific stereochemical structures. For instance, studies have been conducted on the baker's yeast mediated reduction of substituted cinnamaldehydes, leading to compounds like (3S)-3-phenylbutan-1-ol, which are structurally related (Fronza et al., 2009).
Vibrational Circular Dichroism Studies
Vibrational circular dichroism (VCD) studies of related compounds, like 3-methyl-1-(methyldiphenlsilyl)-1-phenylbutan-1-ol, provide insights into molecular motions and structural dynamics. These studies are essential for understanding the properties of chiral systems, which can be applied to similar compounds (Xia et al., 2018).
Safety And Hazards
The compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H227 and H319 . Precautionary statements include P210, P264, P280, P305+P351+P338, P337+P313, P370+P378, P403+P235, and P501 .
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-methyl-3-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-10(2,9(15)11(12,13)14)8-6-4-3-5-7-8/h3-7,9,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZILUZJKXAMLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-methyl-3-phenylbutan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



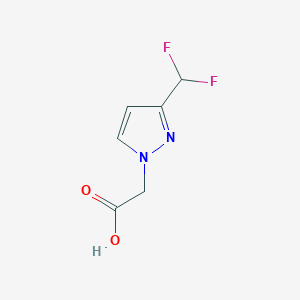
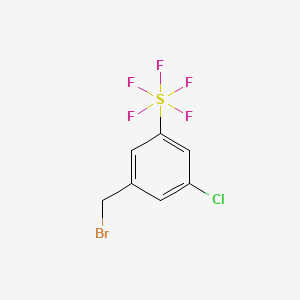
![4-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425823.png)
![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine](/img/structure/B1425825.png)
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1425826.png)
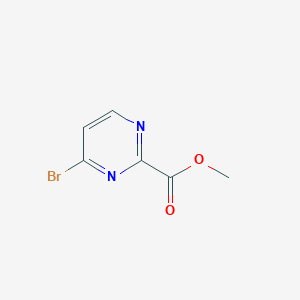
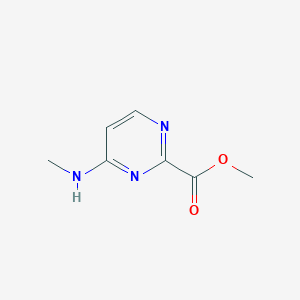
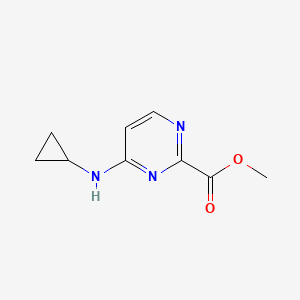
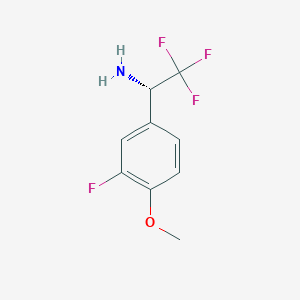
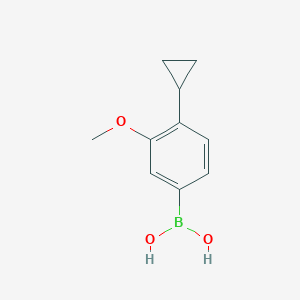
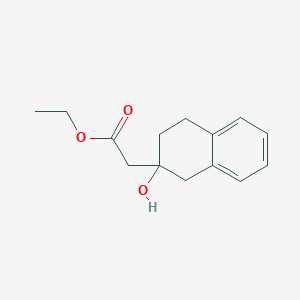
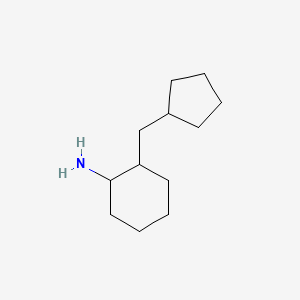
![3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425835.png)
